1-Acetyl-5-methyl-1H-indazol-3(2H)-one

Description

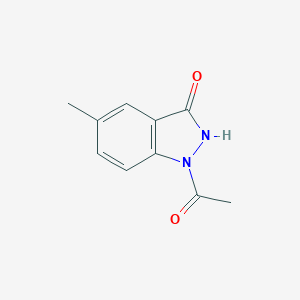

1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound featuring an indazole core substituted with an acetyl group at the 1-position and a methyl group at the 5-position. Indazole derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties. This compound’s structural features make it a candidate for studying structure-activity relationships (SAR) in drug discovery and materials science.

Properties

CAS No. |

152839-61-7 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

1-acetyl-5-methyl-2H-indazol-3-one |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)11-12(9)7(2)13/h3-5H,1-2H3,(H,11,14) |

InChI Key |

FDIUAXHGEFERIJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |

Canonical SMILES |

CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |

Synonyms |

3H-Indazol-3-one, 1-acetyl-1,2-dihydro-5-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Acetyl-1-isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (Compound 5-01)

Key Differences :

- Core Structure : Compound 5-01 contains a benzimidazolone scaffold (fused benzene and imidazole rings) compared to the indazolone core of the target compound.

- Substituents : The acetyl group is at C3 in 5-01 versus N1 in the target compound. Additionally, 5-01 has an isopropyl group at N1, whereas the target compound has a methyl group at C4.

- Physicochemical Properties :

- Melting Point : 5-01 exhibits a melting point of 146–148°C, influenced by its rigid benzimidazolone core and substituent packing.

- NMR Data : The acetyl group in 5-01 causes distinct shifts (e.g., 2.75 ppm for CH3 in $^1$H NMR), while the indazolone’s acetyl group would likely show upfield/downfield shifts depending on conjugation.

Table 1: Comparative Data for Indazolone and Benzimidazolone Derivatives

Isoquinolin-1(2H)-one and Dihydroisobenzoquinoline-3(2H)-one

Key Differences :

- Ring System: These compounds feature larger fused-ring systems (isoquinoline or isobenzoquinoline) compared to the bicyclic indazolone.

- Synthetic Routes: Synthesized via transition metal-free cascade reactions of alkynols and imines, contrasting with indazolone derivatives, which often require metal catalysts or acetylation protocols.

Hydrogen Bonding and Crystallography

The indazolone core’s hydrogen-bonding capacity differs from benzimidazolones due to variations in nitrogen positioning. For example, the indazolone’s N2-H may form stronger intermolecular hydrogen bonds compared to the benzimidazolone’s N1-H, influencing crystal packing and solubility. Tools like SHELXL and ORTEP-3 are critical for analyzing these interactions in crystallographic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.